N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound belonging to a class of thiadiazole and tetrazole derivatives. It’s known for its significant bioactivity, making it a subject of interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions involving:
Initial formation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine via condensation of ethylthio acyl chloride with hydrazine.
Tetrazole formation achieved by cyclization of 2-fluorophenylhydrazine with an azide source.
Subsequent thiol-ene click reaction between 5-(ethylthio)-1,3,4-thiadiazol-2-amine and 1-(2-fluorophenyl)-1H-tetrazole.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions such as temperature, solvents, catalysts, and purification techniques. Advanced industrial methods utilize continuous flow reactors for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Yields sulfoxides and sulfones from the ethylthio group.
Reduction: : Reduces fluorophenyl ring, potentially affecting bioactivity.
Substitution: : Nucleophilic substitution at the fluoro position.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride.
Nucleophiles: : Thiols, amines under basic or acidic conditions.
Major Products Formed
Sulfoxides and sulfones via oxidation.
Reduced fluorophenyl analogues.
Substituted analogues retaining the thiadiazole-tetrazole scaffold.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide finds applications in several fields:
Chemistry
As a precursor for synthesizing complex molecules.
In reaction mechanisms studies.
Biology
Investigated for antibacterial and antifungal properties.
Evaluated for enzyme inhibition potential.
Medicine
Potential as a drug candidate due to its bioactivity.
Explored for anti-inflammatory and anticancer activities.
Industry
Used in designing new materials with specific properties.
Mechanism of Action
The bioactivity of this compound is primarily due to:
Interactions with biological macromolecules.
Inhibition of specific enzymes or receptors.
Disruption of microbial cell walls or membranes.
Induction of cell death pathways in cancer cells.
Comparison with Similar Compounds
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide stands out due to its dual thiadiazole-tetrazole structure, which imparts unique biological activities and chemical reactivity. Similar compounds include:
Thiadiazole derivatives with different alkyl or aryl substituents.
Tetrazole derivatives with various functional groups.
Hope this breakdown is enlightening! Anything else you'd like to delve into?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7OS3/c1-2-23-13-18-16-11(25-13)15-10(22)7-24-12-17-19-20-21(12)9-6-4-3-5-8(9)14/h3-6H,2,7H2,1H3,(H,15,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJFBZCEWLZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.